ニトロソグリホセート

説明

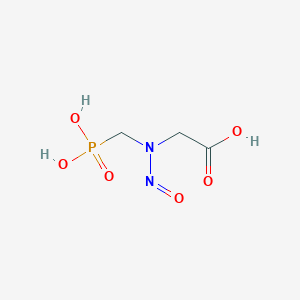

N-Nitroso-N-(phosphonomethyl)glycine, also known as N-Nitroso-N-(phosphonomethyl)glycine, is a useful research compound. Its molecular formula is C3H7N2O6P and its molecular weight is 198.07 g/mol. The purity is usually 95%.

The exact mass of the compound N-Nitroso-N-(phosphonomethyl)glycine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Nitroso-N-(phosphonomethyl)glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Nitroso-N-(phosphonomethyl)glycine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

除草剤と雑草管理

ニトロソグリホセートはグリホセートの誘導体であり、グリホセートは雑草や植物の管理に広く使用されている非選択的な出芽後除草剤です . これは、農業、林業、住宅庭園など、さまざまな設定で使用されています。

分析化学

NNGの極性のため、ほとんどの従来の逆相または順相液体クロマトグラフィー技術には適していません . しかし、イオン交換高速液体クロマトグラフィー(HPLC)は、NNGの定量に最も一般的に使用される方法です .

植物における解毒経路

ニトロソグリホセートは、植物における解毒経路の研究に関与しています . たとえば、ある研究では、一酸化窒素の適用が、酸化損傷を軽減し、解毒経路を刺激することにより、トマト植物におけるグリホセートの植物毒性を軽減することを発見しました .

作用機序

Nitrosoglyphosate, also known as 2-[nitroso(phosphonomethyl)amino]acetic acid or N-Nitroso-N-(phosphonomethyl)glycine, is a compound of interest due to its role as a degradation product and synthetic impurity of the widely used herbicide glyphosate .

Target of Action

Nitrosoglyphosate shares a similar structure with glyphosate, suggesting that it may have similar targets. Glyphosate primarily acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) . This enzyme plays a crucial role in the synthesis of aromatic amino acids in plants and microorganisms .

Mode of Action

Given its structural similarity to glyphosate, it is plausible that it may also inhibit the epsps enzyme, thereby disrupting the shikimate pathway, which produces the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms .

Biochemical Pathways

The inhibition of the EPSPS enzyme by glyphosate leads to a disruption in the shikimate pathway, resulting in a deficiency of essential aromatic amino acids . This deficiency can lead to a halt in protein synthesis and growth, ultimately causing plant death . Nitrosoglyphosate, being a derivative of glyphosate, may affect similar biochemical pathways.

Pharmacokinetics

Glyphosate is known to be absorbed through foliage and minimally through roots, and from there translocated to growing points . It’s plausible that Nitrosoglyphosate may have similar properties.

Result of Action

The primary result of the action of Nitrosoglyphosate is likely to be similar to that of glyphosate, i.e., the inhibition of growth in plants due to the disruption of essential biochemical pathways . .

Action Environment

The action of Nitrosoglyphosate, like that of glyphosate, can be influenced by various environmental factors. For instance, the formation of Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels .

生化学分析

Biochemical Properties

It is known that Nitrosoglyphosate can form from the reaction of nitrates and glyphosate . The formation of Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels .

Cellular Effects

Glyphosate, the parent compound of Nitrosoglyphosate, has been shown to have a large number of tumorigenic effects on biological systems, including direct damage to DNA in sensitive cells, disruption of glycine homeostasis, succinate dehydrogenase inhibition, chelation of manganese, and disruption of fructose metabolism .

Molecular Mechanism

Glyphosate, the parent compound of Nitrosoglyphosate, acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP) . This enzyme is involved in the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine .

Temporal Effects in Laboratory Settings

It is known that Nitrosoglyphosate can form from the reaction of nitrates and glyphosate . The formation of Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels .

Dosage Effects in Animal Models

It is known that Nitrosoglyphosate can form from the reaction of nitrates and glyphosate . The formation of Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels .

Metabolic Pathways

Glyphosate, the parent compound of Nitrosoglyphosate, is known to disrupt the shikimate pathway, which is responsible for the synthesis of essential amino acids in plants and microorganisms .

Transport and Distribution

It is known that Nitrosoglyphosate can form from the reaction of nitrates and glyphosate . The formation of Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels .

Subcellular Localization

It is known that Nitrosoglyphosate can form from the reaction of nitrates and glyphosate . The formation of Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels .

特性

IUPAC Name |

2-[nitroso(phosphonomethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N2O6P/c6-3(7)1-5(4-8)2-12(9,10)11/h1-2H2,(H,6,7)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYYBQPCMQGLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(CP(=O)(O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205066 | |

| Record name | N-Nitrosoglyphosate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56516-72-4 | |

| Record name | N-Nitrosoglyphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056516724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosoglyphosate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSOGLYPHOSATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HME3JQ5MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

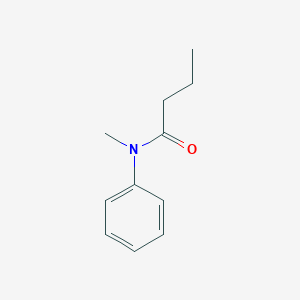

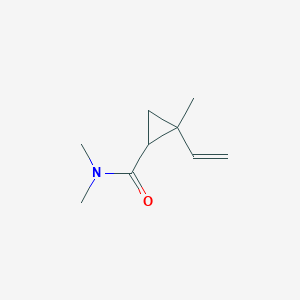

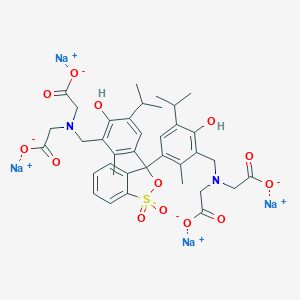

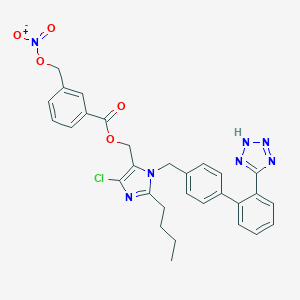

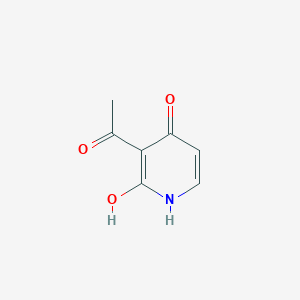

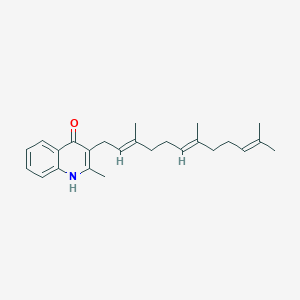

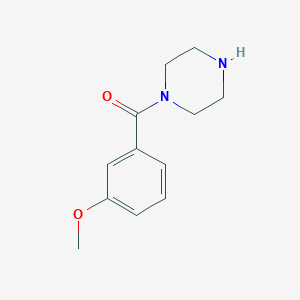

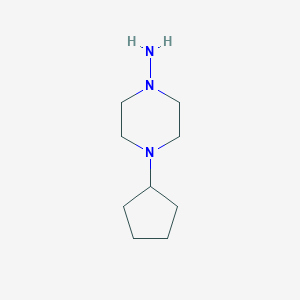

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)

![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)